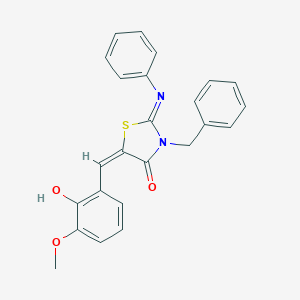
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.
作用机制
The mechanism of action of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects through various pathways. It has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels. Moreover, it exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.
Biochemical and Physiological Effects
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. The compound also inhibits the activity of key enzymes involved in the production of reactive oxygen species, leading to a decrease in oxidative stress. Furthermore, it has been found to reduce the expression of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels.
实验室实验的优点和局限性
The advantages of using 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high solubility, and stability. The compound is also readily available and can be synthesized using a simple and cost-effective method. However, the limitations of using this compound include its low bioavailability and poor pharmacokinetic properties. Therefore, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy.
未来方向
The potential therapeutic applications of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one are vast. Future studies should focus on improving the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Furthermore, the compound's mechanism of action should be further elucidated to understand its biological effects fully. Additionally, more preclinical studies are needed to evaluate the compound's safety and efficacy in vivo. Finally, clinical trials should be conducted to evaluate the compound's therapeutic potential in humans.
Conclusion
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a wide range of biological activities. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The synthesis method of the compound is simple and cost-effective, making it readily available for lab experiments. However, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Overall, 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has significant potential as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-hydroxy-3-methoxybenzaldehyde and benzyl chloride to form the final product. The synthesis method has been optimized by various researchers to increase the yield and purity of the compound.
科学研究应用
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to exhibit cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. It also possesses antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, it exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C24H20N2O3S |
分子量 |
416.5 g/mol |
IUPAC 名称 |
(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-29-20-14-8-11-18(22(20)27)15-21-23(28)26(16-17-9-4-2-5-10-17)24(30-21)25-19-12-6-3-7-13-19/h2-15,27H,16H2,1H3/b21-15+,25-24? |
InChI 键 |
MLPOEUHNBFYCTM-QGJBXVFPSA-N |
手性 SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B298491.png)




![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)